molecular formula C19H21N3S2 B2428265 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 339018-95-0

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2428265
CAS No.: 339018-95-0
M. Wt: 355.52
InChI Key: ZFBPQZSVPPZKBH-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple ring systems and functional groups. The primary systematic name identifies the core thieno[3,2-d]pyrimidine ring system with specific substitution patterns that define the complete molecular structure. According to chemical database sources, the compound is designated as 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine, which systematically describes the substitution pattern on the fused heterocyclic framework.

Alternative chemical names and synonyms provide additional nomenclature variations that appear in scientific literature and chemical databases. The most commonly encountered alternative designation is N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N-cyclohexylamine, which presents the same molecular structure using different naming conventions that emphasize the amine functionality. This alternative nomenclature approach prioritizes the cyclohexylamine substitution pattern while maintaining reference to the thieno-pyrimidine core structure. Additional systematic variations may appear in specialized chemical databases, though the primary designations remain consistent across major chemical information sources.

The nomenclature variations reflect different approaches to systematic organic chemical naming while maintaining chemical accuracy and structural clarity. Research databases consistently reference both primary and alternative names to ensure comprehensive chemical identification across different naming conventions and search methodologies.

CAS Registry Number and PubChem CID

Chemical database identification extends to additional registry systems that provide supplementary reference numbers for comprehensive database coverage. The compound receives designation CB7328598 in the ChemicalBook database system, establishing an additional reference identifier for chemical information retrieval. Various international chemical databases maintain their own internal identification systems that complement the primary CAS registry number.

Registry System Identification Number Database Source
Chemical Abstracts Service 339018-95-0 Multiple sources
ChemicalBook Number CB7328598 ChemicalBook database
MDL Number MFCD01569133 Chemical database

The systematic registry approach ensures consistent chemical identification across multiple database platforms and facilitates accurate chemical information retrieval for research and documentation purposes. International chemical databases maintain cross-referencing systems that link various identification numbers to prevent duplication and ensure comprehensive chemical documentation.

Structural Formula Representation

The molecular formula for this compound is definitively established as C₁₉H₂₁N₃S₂, indicating a complex organic structure containing nineteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and two sulfur atoms. This molecular composition reflects the heterocyclic nature of the compound with multiple ring systems and heteroatom substitutions that define its chemical properties. The molecular weight is consistently reported as 355.52 grams per mole across multiple chemical database sources, providing essential data for analytical and synthetic chemistry applications.

The Simplified Molecular Input Line Entry System representation provides a linear notation that systematically describes the complete molecular structure. The SMILES code for this compound is documented as C1(SCC2=CC=CC=C2)=NC(NC3CCCCC3)=C4C(C=CS4)=N1, which encodes the complete structural information including ring connectivity, heteroatom positions, and substitution patterns. This linear representation enables computational chemistry applications and provides standardized structural input for chemical modeling software systems.

Structural analysis reveals a complex heterocyclic framework consisting of a thieno[3,2-d]pyrimidine core system with two distinct substituent groups that contribute to the overall molecular architecture. The benzylsulfanyl substituent introduces an aromatic benzyl group connected through a sulfur linkage at the 2-position of the pyrimidine ring system. The N-cyclohexyl substitution occurs at the 4-position amino group, introducing a saturated six-membered ring system that affects the compound's three-dimensional molecular geometry.

Structural Parameter Value Source Reference
Molecular Formula C₁₉H₂₁N₃S₂ Multiple sources
Molecular Weight 355.52 g/mol Chemical databases
SMILES Code C1(SCC2=CC=CC=C2)=NC(NC3CCCCC3)=C4C(C=CS4)=N1 Ambeed database
Ring Systems Thieno[3,2-d]pyrimidine core with benzyl and cyclohexyl substituents Structural analysis

The structural complexity of this compound reflects sophisticated organic synthesis requirements and indicates potential applications in specialized chemical research areas. The combination of heterocyclic ring systems with specific substitution patterns creates unique molecular properties that distinguish this compound from simpler analogs or related chemical structures.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S2/c1-3-7-14(8-4-1)13-24-19-21-16-11-12-23-17(16)18(22-19)20-15-9-5-2-6-10-15/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPQZSVPPZKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno derivatives with pyrimidine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk chemicals.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The thieno[3,2-d]pyrimidine core contains electrophilic positions amenable to nucleophilic substitution. While the title compound’s C4 position is occupied by a cyclohexylamine group, other reactive sites (e.g., C2 or C6) may participate in displacement reactions under specific conditions.

Key Observations:

  • Synthesis via Chloride Displacement : Analogous compounds like N-benzylthieno[3,2-d]pyrimidin-4-amine are synthesized by reacting 4-chlorothieno[3,2-d]pyrimidine with benzylamine in 2-propanol at 60°C for 18 hours .

  • PEG-400 Mediated Reactions : Nucleophilic aromatic substitution (SNAr) in similar thieno-pyrimidines uses PEG-400 as a solvent at 120°C, achieving rapid amination within 5 minutes .

Reaction Type Conditions Yield Reference
Chloride-Amine Exchange60°C, 2-propanol, 18 hHigh
SNAr with Amines120°C, PEG-400, 5 min79–89%

Reactivity of the Sulfanyl Group

The benzylsulfanyl (-S-benzyl) substituent at C2 is a versatile functional group with potential for:

  • Oxidation : Conversion to sulfoxides or sulfones using oxidizing agents like H₂O₂ or mCPBA.

  • Alkylation/Displacement : The sulfur atom can act as a nucleophile or undergo displacement by stronger nucleophiles (e.g., amines, thiols).

Experimental Insights:

  • Thioether Reactivity : Thioether groups in related compounds undergo alkylation with alkyl halides or participate in Michael additions.

  • Oxidation Sensitivity : Sulfanyl groups in thieno-pyrimidines are prone to oxidation, necessitating inert atmospheres during synthesis .

Cyclohexylamine Functionalization

The cyclohexylamine moiety at C4 can engage in secondary reactions:

  • Salt Formation : Protonation with acids (e.g., HCl) to form water-soluble salts.

  • Acylation : Reaction with acyl chlorides or anhydrides to yield amides.

Example Protocol:

  • Acylation : Treating the compound with acetyl chloride in dichloromethane (DCM) at 0°C forms the corresponding acetamide derivative .

Catalytic Transformations

The compound’s structure allows participation in metal-catalyzed reactions:

  • Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if present) using palladium catalysts.

  • Buchwald-Hartwig Amination : Functionalization of aryl halides with amines .

Stability and Degradation Pathways

  • Thermal Stability : Decomposition observed above 200°C, with potential cleavage of the sulfanyl or amine groups .

  • Hydrolytic Sensitivity : Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide linkage.

Scientific Research Applications

Pharmacological Applications

  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, similar compounds have shown efficacy as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, which play a crucial role in modulating immune responses and inflammation .
  • Anticancer Activity
    • Thienopyrimidine derivatives are often explored for their anticancer properties. The structural characteristics of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine may allow it to interact with cancer cell pathways, potentially leading to apoptosis or inhibition of tumor growth.
  • Antimicrobial Properties
    • Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the benzylsulfanyl group may enhance the lipophilicity and membrane permeability, contributing to its effectiveness against bacterial strains.

Case Study 1: IDO1 Inhibition

A recent study on related compounds highlighted the design of inhibitors targeting IDO1, which is implicated in various inflammatory diseases. The study reported that certain thienopyrimidine derivatives exhibited IC50 values in the nanomolar range, suggesting that this compound could be a candidate for further development in this area .

Case Study 2: Anticancer Screening

In another investigation focusing on thienopyrimidine derivatives, several compounds were screened for anticancer activity against human cancer cell lines. The results indicated that modifications to the thieno[3,2-d]pyrimidine core could lead to enhanced cytotoxicity. Although specific data on this compound was not available, its structural similarities suggest potential efficacy .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. The presence of the benzylsulfanyl group and the thieno[3,2-d]pyrimidine core allows for specific interactions with these targets, leading to the desired biological effects .

Comparison with Similar Compounds

2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and chemical reactivity.

    Benzylsulfanyl derivatives: Compounds with the benzylsulfanyl group attached to different heterocyclic cores.

    Cyclohexyl derivatives: Compounds with the cyclohexyl group attached to various heterocyclic systems.

Biological Activity

2-(Benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and immunomodulatory effects. This article summarizes the biological activity of this compound based on diverse research findings, including synthesis, evaluation, and case studies.

  • Molecular Formula : C19H21N3S2
  • Molecular Weight : 355.52 g/mol
  • CAS Number : 7328598

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anti-inflammatory properties and its effect on cytokine production. The following sections detail these findings.

Inhibition of COX Enzymes

Research has shown that derivatives related to thieno[3,2-d]pyrimidines exhibit significant inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The following table summarizes the IC50 values for COX-1 and COX-2 inhibition by various compounds in this class:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that certain derivatives demonstrate comparable or superior potency to established COX inhibitors such as diclofenac and celecoxib .

Cytokine Production Inhibition

Further studies have demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1). For instance, specific derivatives showed an inhibition percentage of:

  • IL-1β : Up to 86%
  • TNF-α : Up to 83.8%

This suggests a robust anti-inflammatory profile that could be leveraged for therapeutic applications .

Immunomodulatory Effects

The immunomodulatory properties of related compounds have also been explored, particularly their ability to modulate peripheral blood mononuclear cell (PBMC) proliferation induced by phytohemagglutinin (PHA). Several derivatives exhibited dose-dependent inhibition with IC50 values below 20 μM, indicating their potential as immunomodulatory agents .

Case Studies

In vivo studies have complemented these findings by investigating the efficacy of thieno[3,2-d]pyrimidine derivatives in animal models of inflammation. For example:

  • Carrageenan-induced Paw Edema : Compounds demonstrated significant reduction in paw swelling compared to control groups.
  • Cotton Pellet-induced Granuloma : Similar anti-inflammatory effects were observed, reinforcing the potential use of these compounds in treating inflammatory conditions.

Q & A

Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine?

A microwave-assisted nucleophilic substitution reaction can be employed. For example, 2,4-dichlorothieno[3,2-d]pyrimidine can react with benzyl mercaptan and cyclohexylamine in a stepwise manner. The reaction is typically conducted in 1,4-dioxane or isopropyl alcohol under argon, with a base like N,N-diisopropylethylamine (DIPEA), at 80–100°C for 3–6 hours. Purification via flash column chromatography (silica gel) yields the target compound .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) using the SHELX software suite (e.g., SHELXL for refinement) is standard. Data collection at 120 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement to an R factor of <0.05 ensures accurate structural elucidation. The benzylsulfanyl and cyclohexyl groups often exhibit distinct torsional angles and non-covalent interactions (e.g., C–H···π) .

Q. What pharmacological activities are associated with thieno[3,2-d]pyrimidine derivatives?

These derivatives exhibit apoptosis induction (via caspase activation) and kinase inhibition (e.g., EGFR, VEGFR-2). The benzylsulfanyl moiety may enhance hydrophobic binding to enzyme active sites, while the cyclohexyl group improves solubility and bioavailability .

Q. Which analytical methods validate the compound’s purity and structure?

  • 1H/13C NMR : Peaks for the thienopyrimidine core (δ 7.5–8.5 ppm for aromatic protons) and cyclohexyl group (δ 1.2–2.0 ppm for aliphatic protons).
  • HRMS : Exact mass matching the molecular formula (e.g., C20H22N4S2 requires m/z 406.1244).
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How do substituents on the thienopyrimidine scaffold influence biological activity?

Structure-activity relationship (SAR) studies show:

  • The benzylsulfanyl group enhances lipophilicity, improving membrane permeability.
  • N-Cyclohexyl substitution reduces metabolic degradation compared to smaller alkyl groups.
  • Electron-withdrawing groups (e.g., Cl) at the 6-position increase kinase inhibition potency by 3–5-fold .

Q. What computational methods predict binding modes to molecular targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) reveal interactions with kinases like EGFR. The benzylsulfanyl group occupies a hydrophobic pocket near the ATP-binding site, while the thienopyrimidine core forms hydrogen bonds with catalytic lysine residues .

Q. How can target engagement be experimentally validated?

  • Cellular assays : Measure IC50 values in cancer cell lines (e.g., HCT-116) using MTT assays.
  • Biochemical assays : Direct kinase inhibition (e.g., EGFR IC50 < 1 μM) via ADP-Glo™ kinase assays.
  • Western blotting : Downregulation of phosphorylated ERK or AKT confirms pathway inhibition .

Q. What strategies address poor aqueous solubility?

  • Salt formation (e.g., hydrochloride salts) improves solubility by >10-fold.
  • Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance in vivo bioavailability .

Q. How to resolve contradictions in SAR data?

Example: A substituent may increase potency in enzymatic assays but reduce cellular activity due to poor permeability. Resolution involves:

  • Parallel artificial membrane permeability assays (PAMPA) to assess transport.
  • Metabolic stability tests (e.g., liver microsomes) to identify degradation pathways .

Q. What are key considerations for in vivo efficacy studies?

  • Dosing : 10–50 mg/kg (oral or IP) in xenograft models, with pharmacokinetic profiling (Cmax, t1/2).
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight. The cyclohexyl group may reduce hepatotoxicity compared to aryl substituents .

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